

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-methoxy-2-methylindole

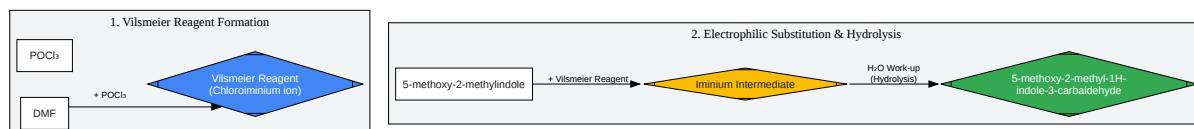
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B041588

[Get Quote](#)


Audience: Researchers, scientists, and drug development professionals.

Abstract: The Vilsmeier-Haack reaction is a highly efficient and widely utilized method for the formylation of electron-rich heteroaromatic compounds, including indoles.[1][2][3] This protocol details the formylation of 5-methoxy-2-methylindole at the C3 position to synthesize **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**, a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules. The reaction employs a Vilsmeier reagent, generated *in situ* from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[4][5]

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages:

- Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4]
- Electrophilic Aromatic Substitution: The electron-rich C3 position of the 5-methoxy-2-methylindole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**.[5][6]

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following tables summarize the physicochemical properties of the key reactant and product, along with typical reaction parameters for this transformation.

Table 1: Physicochemical Properties of Reactant and Product

Compound Name	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
5-methoxy-2-methylindole (Reactant)	C ₁₀ H ₁₁ NO	161.20	Solid	86-88[7]
5-methoxy-2-methyl-1H-indole-3-carbaldehyde (Product)	C ₁₁ H ₁₁ NO ₂	189.21	Pale yellow solid	~219 (Predicted) [8]

Table 2: Reaction Parameters and Expected Outcome

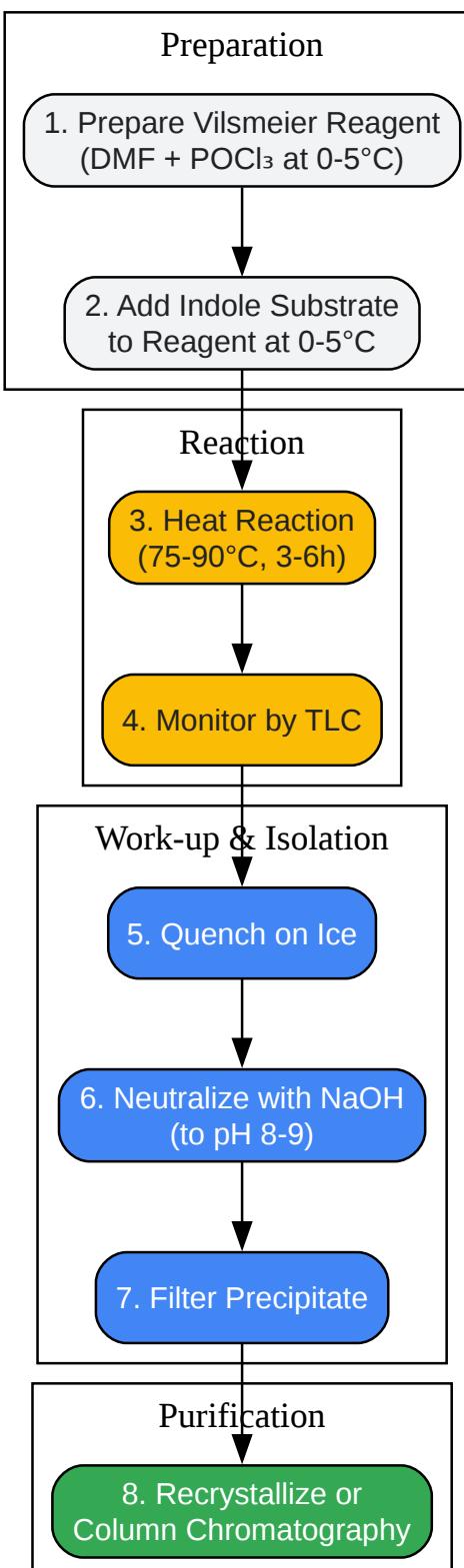
Parameter	Value / Condition	Notes
Stoichiometry (Indole:POCl ₃ :DMF)	1 : 1.5-2.0 : (Solvent)	DMF serves as both a reagent and the solvent. An excess of POCl ₃ ensures complete formation of the Vilsmeier reagent.[9]
Temperature (°C)	0-5 °C (Reagent prep), then heat to 75-90 °C (Reaction)	Initial cooling is critical to control the exothermic reaction between DMF and POCl ₃ .[9] [10] Heating is required to drive the reaction to completion.
Reaction Time (h)	3 - 6	Reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]
Work-up	Quench with ice water, neutralize with aq. NaOH	Hydrolyzes the iminium intermediate and precipitates the product.[10]
Purification	Recrystallization or Silica Gel Column Chromatography	Ethanol or aqueous DMF can be used for recrystallization. [10] A silica column provides higher purity.
Expected Yield (%)	80 - 95	Yields for Vilsmeier-Haack reactions on activated indoles are typically high.[2][9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of indole derivatives. [9][10]

Materials and Reagents:

- 5-methoxy-2-methylindole


- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Crushed ice
- Deionized water
- Silica gel for column chromatography
- TLC plates (silica gel 60 F₂₅₄)

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice-salt bath
- Heating mantle or oil bath
- Condenser
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure:

- Vilsmeier Reagent Preparation: a. To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL). b. Cool the flask to 0-5 °C using an ice-salt bath. c. With vigorous stirring, add POCl_3 (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.^[10] d. Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C. The mixture may become a viscous, yellowish-white solid or slurry.
- Reaction with Substrate: a. Dissolve 5-methoxy-2-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. b. Add the indole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. c. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 75-90 °C and stir for 3-6 hours.^[9] Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).
- Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.^[10] b. Make the resulting aqueous solution alkaline (pH 8-9) by the slow addition of a cold 2 M NaOH solution. This will cause the product to precipitate.^[9] c. Stir the mixture for 1 hour to ensure complete precipitation. d. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
- Purification: a. The crude solid can be purified by recrystallization from a suitable solvent such as ethanol. b. Alternatively, for higher purity, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, dry it over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. c. Purify the residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford the pure **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Product Characterization

The final product, **5-methoxy-2-methyl-1H-indole-3-carbaldehyde**, should be characterized by standard spectroscopic methods. Expected data based on its structure and data from similar compounds are as follows:

- ^1H NMR (in CDCl_3 , 400 MHz):
 - $\delta \sim 10.0$ ppm (s, 1H): Aldehyde proton (-CHO).
 - $\delta \sim 8.5\text{-}9.0$ ppm (br s, 1H): Indole N-H proton.
 - $\delta \sim 7.5\text{-}7.7$ ppm (d, 1H): Aromatic proton at C4.
 - $\delta \sim 7.2$ ppm (d, 1H): Aromatic proton at C7.
 - $\delta \sim 6.9$ ppm (dd, 1H): Aromatic proton at C6.
 - $\delta \sim 3.9$ ppm (s, 3H): Methoxy group protons (-OCH₃).
 - $\delta \sim 2.7$ ppm (s, 3H): Methyl group protons at C2 (-CH₃). (Note: Chemical shifts are approximate and based on analogous structures like 5-methoxy-1-methyl-1H-indole-3-carbaldehyde[11])
- ^{13}C NMR (in CDCl_3 , 101 MHz):
 - $\delta \sim 185$ ppm: Aldehyde carbonyl carbon.
 - $\delta \sim 156$ ppm: C5-OCH₃.
 - $\delta \sim 140\text{-}110$ ppm: Aromatic and indole ring carbons.
 - $\delta \sim 56$ ppm: Methoxy carbon.
 - $\delta \sim 14$ ppm: C2-Methyl carbon.
- Mass Spectrometry (ESI-MS): Calculated for $\text{C}_{11}\text{H}_{11}\text{NO}_2$ [M+H]⁺: 190.0811; Found: consistent with calculation.

Safety Precautions

- Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- N,N-Dimethylformamide (DMF): is a skin and respiratory irritant. Avoid inhalation and skin contact.
- The initial reaction to form the Vilsmeier reagent is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
- The work-up procedure involves the use of a strong base (NaOH). Handle with care to avoid chemical burns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-甲氨基-2-甲基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO₂ | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-methoxy-2-methylindole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041588#vilsmeier-haack-formylation-of-5-methoxy-2-methylindole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com